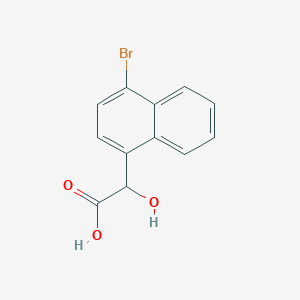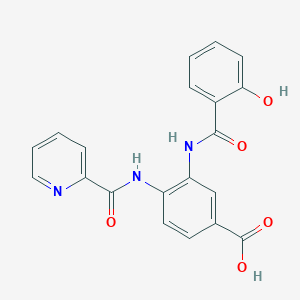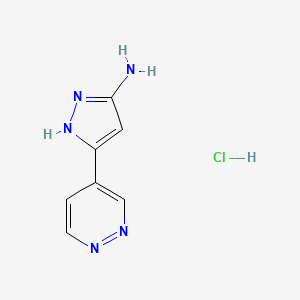
Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a cyanophenyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate typically involves the cyclocondensation of 2-cyanoacetamide derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-cyanoacetamide with 4-cyanobenzaldehyde in the presence of a base such as triethylamine, followed by esterification with methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and esterification can be scaled up for industrial applications, involving continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated pyrrole derivatives.
科学的研究の応用
Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
類似化合物との比較
Similar Compounds
- Methyl 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and as a precursor for bioactive compounds .
特性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
methyl 3-(4-cyanophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-11(6-7-15-12)10-4-2-9(8-14)3-5-10/h2-7,15H,1H3 |
InChIキー |
DQHPAIWYRBLEKF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CN1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)








